1-(2-bromo-3-chloro-6-fluorophenyl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-bromo-3-chloro-6-fluorophenyl)ethanone is an organic compound with the molecular formula C8H5BrClFO. This compound is part of the family of halogenated ketones, which are known for their diverse applications in organic synthesis and medicinal chemistry. The presence of bromine, chlorine, and fluorine atoms in the aromatic ring makes this compound particularly interesting for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(2-bromo-3-chloro-6-fluorophenyl)ethanone can be synthesized through several methods. One common approach involves the halogenation of 2-chloro-6-fluoroacetophenone with bromine in the presence of a catalyst. The reaction typically occurs under controlled temperature and pressure conditions to ensure the selective introduction of the bromine atom at the desired position on the aromatic ring .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale halogenation processes using specialized reactors. The use of continuous flow reactors can enhance the efficiency and yield of the reaction by providing better control over reaction parameters such as temperature, pressure, and reactant concentrations .
Chemical Reactions Analysis
Types of Reactions
1-(2-bromo-3-chloro-6-fluorophenyl)ethanone undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.
Major Products Formed
Nucleophilic Substitution: Formation of substituted derivatives such as azides or thiocyanates.
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alcohols.
Scientific Research Applications
1-(2-bromo-3-chloro-6-fluorophenyl)ethanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential use in the development of new drugs and therapeutic agents.
Industry: Utilized in the production of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(2-bromo-3-chloro-6-fluorophenyl)ethanone involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on proteins or enzymes. This interaction can lead to the inhibition of enzyme activity or the modification of protein function, which is valuable in drug development and biochemical research .
Comparison with Similar Compounds
Similar Compounds
- 2-bromo-1-(3-chloro-4-fluorophenyl)ethanone
- 2-bromo-4’-fluoroacetophenone
- 2-bromo-4’-chloroacetophenone
Uniqueness
1-(2-bromo-3-chloro-6-fluorophenyl)ethanone is unique due to the specific arrangement of halogen atoms on the aromatic ring. This unique structure imparts distinct reactivity and selectivity in chemical reactions, making it a valuable compound for various applications in organic synthesis and medicinal chemistry .
Properties
Molecular Formula |
C8H5BrClFO |
---|---|
Molecular Weight |
251.48 g/mol |
IUPAC Name |
1-(2-bromo-3-chloro-6-fluorophenyl)ethanone |
InChI |
InChI=1S/C8H5BrClFO/c1-4(12)7-6(11)3-2-5(10)8(7)9/h2-3H,1H3 |
InChI Key |
CEZCQQQVNZWVMW-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(C=CC(=C1Br)Cl)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.